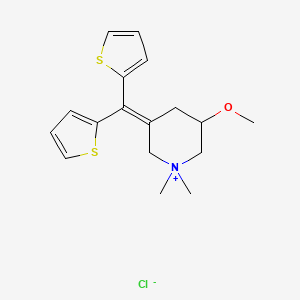

Timepidium chloride

Description

Properties

CAS No. |

100595-66-2 |

|---|---|

Molecular Formula |

C17H22ClNOS2 |

Molecular Weight |

355.9 g/mol |

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C17H22NOS2.ClH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QKMGSNFPZNTQHE-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization in Timepidium Chloride Research

Established Synthetic Routes for Timepidium (B10763114) Core Structure

The core structure of Timepidium is a 3-(di-2-thienylmethylene)-1,1-dimethylpiperidinium moiety. While detailed, step-by-step synthetic procedures specifically published for Timepidium chloride are not extensively available in peer-reviewed literature, a plausible and established pathway can be constructed based on its chemical structure and known synthetic routes for analogous compounds, such as Tiotropium (B1237716). google.com

The synthesis logically begins with a substituted piperidine (B6355638) ring and incorporates the dithienylmethane group, followed by quaternization of the nitrogen atom.

A probable multi-step pathway is outlined below:

Grignard Reaction: The synthesis would likely commence with a Grignard reaction. A Grignard reagent, prepared from 2-bromothiophene and magnesium metal in an ether solvent like tetrahydrofuran (THF), would be reacted with a suitable piperidine-based ketone. google.com This ketone precursor would be a 1-methyl-5-methoxypiperidin-3-one. This reaction forms a key tertiary alcohol intermediate, 3-(di-2-thienyl(hydroxy)methyl)-5-methoxy-1-methylpiperidine.

Dehydration: The tertiary alcohol intermediate would then undergo a dehydration reaction, typically under acidic conditions, to eliminate a molecule of water. This step creates the exocyclic carbon-carbon double bond, yielding the di-2-thienylmethylene group attached to the piperidine ring, resulting in the intermediate 3-(di-2-thienylmethylene)-5-methoxy-1-methylpiperidine.

N-Quaternization: The final step is the quaternization of the tertiary amine of the piperidine ring to form the quaternary ammonium (B1175870) salt. This is achieved by reacting the piperidine derivative with a methylating agent, such as methyl chloride or methyl bromide, in a suitable solvent. This N-methylation step yields the target compound, this compound (or bromide). google.com

Table 1: Proposed Synthetic Pathway and Intermediates

| Step | Reaction Type | Key Reactants | Key Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Reaction | 1-methyl-5-methoxypiperidin-3-one, 2-Thienylmagnesium bromide | 3-(di-2-thienyl(hydroxy)methyl)-5-methoxy-1-methylpiperidine |

| 2 | Dehydration | Acid catalyst | 3-(di-2-thienylmethylene)-5-methoxy-1-methylpiperidine |

The efficiency of the synthetic route is highly dependent on the choice of reagents and the optimization of reaction conditions.

Grignard Reaction: The formation of the Grignard reagent, 2-thienylmagnesium bromide, requires an anhydrous ether solvent to stabilize the organometallic species. google.com Reaction temperatures are typically kept low to minimize side reactions.

Dehydration: The choice of acid catalyst and solvent is critical for the dehydration step to ensure high yield and prevent unwanted rearrangements or degradation of the thiophene (B33073) rings.

N-Quaternization: This step requires careful control of stoichiometry and temperature. The selection of the methylating agent (e.g., methyl chloride, bromide, or iodide) and the solvent (e.g., acetonitrile (B52724), chloroform) can influence reaction rates and the purity of the final product. google.com Optimization involves adjusting parameters such as reaction time and temperature to drive the reaction to completion while minimizing the formation of impurities. google.com

Advanced Synthetic Approaches and Novel Methodologies

While established routes provide a foundation, modern synthetic chemistry seeks more efficient, selective, and sustainable methods.

The Timepidium molecule contains a chiral center at the 5-position of the piperidine ring, where the methoxy (B1213986) group is attached. This means that this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The existence of a specific entry for (S)-Timepidium bromide in chemical databases suggests that stereoisomers of the compound are recognized. nih.gov

However, dedicated research on the stereoselective synthesis of this compound is not widely available in the public domain. A stereoselective approach would aim to produce a single enantiomer, which could have different pharmacological properties compared to the racemic mixture. Such a synthesis would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries at a key step, for instance, during the reduction of a ketone precursor or the establishment of the C-5 methoxy-substituted stereocenter.

The application of green chemistry principles to the synthesis of pharmaceuticals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com

There is limited published research specifically detailing the application of green chemistry principles to the synthesis of this compound. A greener synthesis of this compound could potentially involve:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids, or bio-based solvents. mdpi.com

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste and improve atom economy. For example, developing a catalytic dehydration step would be preferable to using a stoichiometric amount of a strong acid. thepharmajournal.com

Process Intensification: Employing technologies like continuous flow reactors, which can offer better control over reaction conditions, improve safety, and reduce waste compared to traditional batch processing. unife.it

Derivatization Strategies and Analog Design

The design and synthesis of analogs of this compound are crucial for understanding its structure-activity relationship (SAR). By systematically modifying parts of the molecule, researchers can identify the key structural features responsible for its activity.

A notable analog of Timepidium is Tipepidine . wikipedia.org Comparing the structures of Timepidium and Tipepidine reveals key differences that are central to analog design:

Quaternary vs. Tertiary Amine: Timepidium possesses a quaternary ammonium group due to the two methyl groups on the piperidine nitrogen. wikipedia.org This permanent positive charge generally restricts the molecule from crossing the blood-brain barrier. In contrast, Tipepidine is a tertiary amine.

Absence of Methoxy Group: Tipepidine lacks the methoxy group at the 5-position of the piperidine ring found in Timepidium. wikipedia.org

This comparison illustrates a common derivatization strategy: simplification of the lead compound. By removing functional groups (the methoxy group) and changing the nature of the amine (from quaternary to tertiary), chemists can create analogs with potentially different chemical and biological profiles. Further derivatization strategies could involve modifying the thiophene rings with various substituents or altering the length of the alkyl chains on the nitrogen atom to explore their impact on the molecule's properties.

Structural Modification at Thiophene Nucleus

The thiophene moieties are critical to the pharmacological activity of Timepidium. While specific derivatization of the thiophene rings in Timepidium itself is not extensively detailed in publicly available literature, general synthetic strategies for thiophene derivatives offer insights into potential modifications. Standard synthetic routes to thiophene-containing compounds include the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis. These methodologies could theoretically be adapted to introduce a variety of substituents onto the thiophene rings of a Timepidium precursor.

For instance, electrophilic substitution reactions such as halogenation or acylation on a suitable precursor could introduce functionalities that modulate the electronic properties and steric bulk of the thiophene rings. Such modifications would be invaluable in probing the binding pocket of the receptors with which Timepidium interacts. The synthesis of analogs with substituted thiophene rings would likely follow a convergent synthetic strategy, where the modified di-thienyl ketone precursor is synthesized first, followed by its condensation with the piperidine fragment and subsequent quaternization.

Investigation of Quaternary Nitrogen Modifications

The permanently charged quaternary nitrogen is a defining feature of Timepidium, anchoring the molecule in the binding site of its target receptor and preventing it from crossing the blood-brain barrier. proquest.comnih.gov Modifications at this center, while synthetically challenging, could provide valuable information on the role of the cationic head in receptor binding.

Research into other quaternary ammonium compounds has shown that varying the alkyl substituents on the nitrogen can influence potency and selectivity. For Timepidium, this would involve the synthesis of analogs with groups other than the two methyl groups. A potential synthetic route would involve the preparation of the tertiary amine precursor, followed by quaternization with different alkyl halides. The challenge in this approach lies in the potential for competing reactions and the need for careful control of reaction conditions to achieve the desired product.

| Potential Modification | Synthetic Approach | Rationale |

| Variation of N-alkyl substituents | Quaternization of the tertiary amine precursor with various alkyl halides | To investigate the influence of the size and nature of the cationic head on receptor affinity and selectivity. |

| Introduction of functionalized N-alkyl groups | Use of functionalized alkyl halides in the quaternization step | To introduce reporter groups or additional interaction sites. |

Development of Photoaffinity Labels or Probes for Receptor Studies

Photoaffinity labeling is a powerful technique to identify and characterize ligand binding sites on receptors. pharmacompass.com This involves the use of a ligand analog that incorporates a photoreactive group. Upon binding to the receptor and subsequent irradiation, a covalent bond is formed, allowing for the identification of the binding site.

For Timepidium, a photoaffinity probe could be designed by incorporating a photoreactive moiety, such as an azido or benzophenone group, into its structure. This could potentially be achieved by modifying one of the thiophene rings or by attaching the photolabel via a linker to the piperidine ring. The synthesis of such a probe would require a multi-step process, carefully designed to not significantly alter the compound's affinity for its target receptor. While specific photoaffinity labels for Timepidium are not described in detail in the available literature, the principles of their design are well-established for other receptor ligands.

Purification and Characterization Techniques in Synthetic Research

The synthesis of Timepidium and its derivatives necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.

Chromatographic Separation Methods (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of pharmaceutical compounds like Timepidium. Given its quaternary ammonium nature, reversed-phase HPLC is a suitable method. The separation would be based on the hydrophobic interactions of the di-thienylmethylene and piperidine core with the stationary phase, while the charged nitrogen would influence its retention and peak shape.

A typical preparative HPLC method for a compound like Timepidium bromide would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and ensure reproducibility.

| Parameter | Typical Conditions |

| Column | C18, 5-10 µm particle size |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with 0.1% TFA |

| Detection | UV at a wavelength corresponding to the absorbance of the thiophene rings (e.g., ~240 nm) |

| Flow Rate | Dependent on column dimensions, typically in the range of 20-100 mL/min for preparative scale |

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry)

The structural elucidation and confirmation of Timepidium and its synthetic intermediates and derivatives rely heavily on spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise molecular structure.

¹H NMR would provide information on the number and connectivity of protons. Key signals would include those for the thiophene ring protons, the protons on the piperidine ring, the methoxy group protons, and the N-methyl protons.

¹³C NMR would reveal the carbon skeleton of the molecule, with characteristic signals for the quaternary carbons of the thiophene rings, the carbons of the piperidine ring, the methoxy carbon, and the N-methyl carbons.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For Timepidium bromide, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show a prominent peak for the cationic part of the molecule (Timepidium ion) with a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the bromide counter-ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Technique | Expected Data for Timepidium Cation (C₁₇H₂₂NOS₂⁺) |

| ¹H NMR | Signals in the aromatic region for thiophene protons, aliphatic signals for piperidine, methoxy, and N-methyl protons. |

| ¹³C NMR | Aromatic and aliphatic carbon signals corresponding to the structure. |

| Mass Spectrometry (ESI-MS) | A major ion peak at m/z corresponding to the molecular weight of the cation (approx. 320.11 g/mol ). |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental formula C₁₇H₂₂NOS₂⁺. |

Molecular and Cellular Pharmacodynamics of Timepidium Chloride

Muscarinic Acetylcholine (B1216132) Receptor Binding Kinetics and Thermodynamics

Studies utilizing recombinant systems, where human muscarinic receptor subtypes are expressed in host cells, have enabled precise characterization of the binding profile of timepidium (B10763114) chloride. Research indicates that timepidium displays a notable affinity for the M2 receptor subtype compared to the other four subtypes. researchgate.net

Radioligand binding assays are a cornerstone technique for investigating drug-receptor interactions. oncodesign-services.com These assays measure the affinity of a drug by quantifying its ability to displace a radioactively labeled ligand that has a known high affinity for the target receptor. oncodesign-services.comsci-hub.se For muscarinic receptors, [³H]-N-methylscopolamine ([³H]NMS), a potent non-selective muscarinic antagonist, is a commonly used radioligand. researchgate.netnih.gov

In this type of assay, membrane preparations from cells expressing a specific human muscarinic receptor subtype are incubated with a fixed concentration of [³H]NMS and varying concentrations of the unlabeled competitor drug, in this case, timepidium chloride. sci-hub.sesigmaaldrich.com The amount of [³H]NMS displaced by this compound is measured, allowing for the calculation of the drug's binding affinity for that receptor subtype. oncodesign-services.com This method provides precise quantitative data on binding affinity and is highly sensitive, capable of detecting ligand concentrations in the picomolar range. oncodesign-services.com

The affinity of an antagonist for its receptor is quantified by the dissociation constant (Kd) and the inhibition constant (Ki). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. sciencesnail.com The inhibition constant (Ki) reflects the binding affinity of a competitive inhibitor and is the concentration at which the inhibitor occupies 50% of the receptors when no competing ligand is present. pharmacologycanada.orgresearchgate.net A lower Ki value signifies a higher binding affinity. nanotempertech.com These values are crucial for comparing the potency and selectivity of different antagonists.

For timepidium, binding studies on cloned human muscarinic receptors have determined its Ki values across the five subtypes. The data reveals a preferential binding to the M2 receptor.

Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), altering the receptor's affinity for the orthosteric ligand or its signaling efficacy without directly competing with it. researchgate.netwikipedia.org While the primary mechanism of timepidium is competitive antagonism at the orthosteric site, the possibility of allosteric interactions cannot be entirely excluded without specific investigation.

Molecular docking studies, a computational method to predict the binding orientation of a ligand to its target protein, have been used to analyze the interaction between timepidium and acetylcholine receptors. semanticscholar.org One such study found that timepidium forms a hydrogen bond with a glutamine residue in the alpha unit of the acetylcholine receptor, indicating a stable interaction. semanticscholar.org Such computational approaches can provide insights into the conformational changes a receptor might undergo upon ligand binding. However, specific experimental studies on timepidium's potential for allosteric modulation or the precise conformational changes it induces in muscarinic receptors are not extensively detailed in the current literature.

In functional studies on isolated guinea pig gallbladder and sphincter of Oddi, the anticholinergic activity of timepidium bromide was found to be approximately one-fifth to one-sixth that of atropine (B194438) but seven times more potent than hyoscine-N-butylbromide in the gallbladder. nih.gov

Receptor Subtype Selectivity Profiling (M1, M2, M3, M4, M5) in Recombinant Systems

Intracellular Signaling Pathway Modulation

Muscarinic acetylcholine receptors modulate a variety of intracellular signaling cascades upon activation by acetylcholine. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). dovepress.com This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). dovepress.comkegg.jp Conversely, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. nih.gov

As a muscarinic receptor antagonist, this compound functions by blocking these signaling pathways. patsnap.com By competitively inhibiting the binding of acetylcholine to the receptors, it prevents the G-protein activation and the subsequent production of second messengers like IP3, DAG, and cAMP. dovepress.compatsnap.com This blockade of signal transduction is the ultimate mechanism by which this compound reduces smooth muscle contractions and glandular secretions in target organs. patsnap.com For example, in pancreatic acinar cells, acetylcholine stimulation causes an intracellular Ca2+ signal that triggers the secretion of digestive enzymes; an antagonist like timepidium would inhibit this process. genome.jp

G Protein Coupling and Downstream Effector Systems

As a muscarinic antagonist, this compound interferes with the initial step of signal transduction: the coupling of the receptor to its associated G protein. Muscarinic receptor subtypes are characteristically linked to specific classes of heterotrimeric G proteins, which in turn modulate the activity of primary effector enzymes. open.ac.uk

M1, M3, and M5 Receptors: These subtypes typically couple to G proteins of the Gq/11 family. nih.gov Activation of this pathway stimulates the effector enzyme phospholipase C (PLC). bmglabtech.com

M2 and M4 Receptors: These subtypes couple to G proteins of the Gi/o family. nih.gov This coupling leads to the inhibition of the effector enzyme adenylyl cyclase. bmglabtech.comkhanacademy.org

By occupying the receptor's binding site, this compound prevents acetylcholine from inducing the conformational change necessary for G protein activation, thereby blocking the activation or inhibition of these downstream effectors.

| Muscarinic Receptor Subtype | Primary G Protein Family | Downstream Effector | Effect on Effector |

|---|---|---|---|

| M1, M3, M5 | Gq/11 | Phospholipase C (PLC) | Activation |

| M2, M4 | Gi/o | Adenylyl Cyclase | Inhibition |

Calcium Mobilization and Cyclic Nucleotide Regulation Studies

The modulation of downstream effectors by muscarinic receptors directly impacts the levels of intracellular second messengers, which are crucial for cellular responses. This compound's antagonism prevents these changes.

Calcium Mobilization: The activation of the Gq/11-PLC pathway by M1, M3, or M5 receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). khanacademy.org IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. bmglabtech.comnumberanalytics.com This elevation in intracellular Ca2+ is a fundamental signal for processes like smooth muscle contraction. nih.gov Studies on tracheal smooth muscle cells show that M3 receptor activation stimulates the formation of inositol phosphates, leading to Ca2+ release. nih.gov

Cyclic Nucleotide Regulation: The activation of Gi/o-coupled M2 and M4 receptors inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP). dovepress.com This results in decreased intracellular cAMP levels. nih.gov cAMP is a critical second messenger that, in many smooth muscle types, promotes relaxation. dovepress.com Therefore, M2 receptor stimulation can contribute to contraction by reducing this relaxant influence.

Effects on Second Messenger Systems

This compound's blockade of muscarinic receptors results in a stabilization of second messenger concentrations, preventing the fluctuations that mediate acetylcholine's effects. The primary second messengers affected are:

Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG): By blocking Gq/11-coupled receptors (M1, M3, M5), this compound prevents the PLC-mediated production of IP3 and DAG. khanacademy.org This action is central to its inhibition of glandular secretions and smooth muscle contraction.

Calcium (Ca2+): A direct consequence of blocking IP3 production is the prevention of Ca2+ release from intracellular stores. numberanalytics.com This maintains a lower cytosolic Ca2+ concentration, which is a key factor in promoting smooth muscle relaxation.

Cyclic Adenosine Monophosphate (cAMP): By blocking Gi/o-coupled receptors (M2, M4), this compound prevents the inhibition of adenylyl cyclase. khanacademy.org This leads to a relative maintenance of or increase in intracellular cAMP levels, which contributes to smooth muscle relaxation. nih.gov

Mechanisms of Smooth Muscle Relaxation at the Cellular Level

The primary therapeutic application of this compound is as an antispasmodic, which stems from its ability to induce smooth muscle relaxation. This effect is a direct result of its molecular actions on second messenger systems and ion channel activity. patsnap.com

Ion Channel Modulation Studies

The contractile state of smooth muscle cells is tightly regulated by ion fluxes across the plasma membrane, which control the membrane potential and intracellular Ca2+ levels. This compound's influence on these channels is indirect, mediated by its antagonism of muscarinic receptors. nih.gov

Calcium Channels: Voltage-dependent L-type Ca2+ channels are a major pathway for Ca2+ entry that initiates contraction. Muscarinic M3 receptor stimulation can cause membrane depolarization, which in turn opens these channels. By preventing this depolarization, this compound reduces Ca2+ influx.

Potassium Channels: Certain potassium channels, such as Ca2+-activated K+ channels, contribute to membrane hyperpolarization and relaxation. M2 receptor stimulation can inhibit these channels. nih.gov Timepidium's antagonism of M2 receptors would prevent this inhibition, favoring a state of relaxation.

Chloride Channels: In many smooth muscle cells, the Ca2+-activated chloride channel (CaCC), such as TMEM16A/ANO1, plays a significant role. Due to a high intracellular chloride concentration, the opening of these channels leads to Cl- efflux, causing membrane depolarization and promoting contraction. This channel is activated by the rise in intracellular Ca2+ that follows M3 receptor stimulation. This compound, by blocking the initial Ca2+ signal, prevents the subsequent activation of these depolarizing chloride currents. nih.gov

| Ion Channel | Effect of Muscarinic Stimulation | Receptor Subtype | Effect of this compound Antagonism |

|---|---|---|---|

| L-Type Ca2+ Channels | Activation (via depolarization) | M3 | Prevents activation, reducing Ca2+ influx |

| Ca2+-activated K+ Channels | Inhibition | M2 | Prevents inhibition, promoting hyperpolarization/relaxation |

| Ca2+-activated Cl- Channels (CaCC) | Activation (via ↑Ca2+) | M3 | Prevents activation, reducing depolarization |

Investigation of Receptor-Effector Coupling in Smooth Muscle Cells

Gastrointestinal smooth muscle, a primary target for this compound, predominantly expresses M2 and M3 muscarinic receptor subtypes, with the M2 subtype being more numerous. nih.gov However, the M3 subtype is primarily responsible for initiating contraction. nih.govnih.gov

The coupling of these receptors to their effectors is distinct and synergistic in producing a contractile response. The M3 receptor couples to the Gq/11-PLC-IP3 pathway, which provides the primary, direct stimulus for contraction by increasing intracellular Ca2+. nih.govnih.gov The M2 receptor couples to the Gi/o-adenylyl cyclase pathway. The resulting decrease in cAMP levels inhibits protein kinase A (PKA), which would otherwise phosphorylate proteins that promote relaxation. This M2-mediated pathway, therefore, potentiates the contraction initiated by the M3 pathway by suppressing relaxant signaling. nih.gov this compound's efficacy in promoting smooth muscle relaxation is largely attributed to its potent blockade of the M3 receptor-mediated contractile signal.

Exploration of Non-Muscarinic Mechanisms

While the principal mechanism of action for this compound is unequivocally its role as a muscarinic receptor antagonist, some research suggests the possibility of other effects. One report has noted that timepidium bromide may possess anti-inflammatory properties, although the molecular mechanism behind this potential effect was not detailed. patsnap.com The exploration of non-muscarinic actions remains limited, and its clinical effects are overwhelmingly attributed to the blockade of cholinergic signaling at muscarinic receptors.

Investigation of Anti-inflammatory Pathways in Cellular Models

While direct and extensive research focusing exclusively on the anti-inflammatory pathways of this compound in cellular models is limited in publicly available literature, its potential role can be inferred from its chemical structure and its pharmacological class as an anticholinergic agent. Timepidium contains a thiophene (B33073) moiety, and numerous thiophene derivatives have been recognized for their anti-inflammatory activities. nih.govresearchgate.net Additionally, the broader class of anticholinergic drugs, to which Timepidium belongs, has been investigated for immunomodulatory effects. ersnet.orgnih.gov

The anti-inflammatory potential of thiophene-based compounds is well-documented. nih.govresearchgate.net Studies on various thiophene derivatives have shown that their mechanisms can involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Furthermore, some thiophene compounds have been found to modulate the production of pro-inflammatory cytokines. In cellular models, certain derivatives have demonstrated an ability to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli. nih.gov

As an anticholinergic agent, Timepidium's primary action is to block muscarinic acetylcholine receptors. patsnap.comncats.io This mechanism is intrinsically linked to inflammation, as the neurotransmitter acetylcholine is known to play a role in modulating the inflammatory response. nih.gov Non-neuronal acetylcholine produced by cells like keratinocytes and leukocytes can regulate inflammation. nih.gov By blocking the action of acetylcholine, anticholinergic drugs can theoretically attenuate inflammatory cascades. Research on other anticholinergics has shown that this class of drugs can reduce acetylcholine-induced inflammatory responses, including the release of chemokines and the recruitment of inflammatory cells like eosinophils in in vivo models. ersnet.org Although these findings provide a strong theoretical basis, specific studies detailing this compound's effects on inflammatory signaling pathways such as NF-κB or inflammasome activation in cellular models are not extensively documented.

Table 1: Potential Anti-inflammatory Mechanisms Associated with Timepidium's Drug Classes

| Drug Class/Feature | Potential Mechanism of Action | Associated Molecules/Pathways |

|---|---|---|

| Thiophene Derivative | Inhibition of pro-inflammatory enzymes; Reduction of cytokine production. | COX, LOX, TNF-α, IL-1β, IL-6 |

| Anticholinergic Agent | Blockade of acetylcholine-mediated inflammatory responses. | Acetylcholine, Chemokines |

Potential Interactions with Other Neurotransmitter Systems

The principal pharmacodynamic interaction of Timepidium is with the cholinergic neurotransmitter system. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). patsnap.comncats.iowikipedia.org This blockade of acetylcholine's effects is the basis for its clinical use as an antispasmodic in the gastrointestinal tract. patsnap.comjst.go.jp

Research data indicates that Timepidium exhibits a notable affinity for several subtypes of muscarinic receptors. Specifically, it has been shown to bind to M1 and M2 receptors with high affinity. ncats.io The antagonism at these receptors, particularly M3 receptors on smooth muscle cells and glands, leads to muscle relaxation and reduced secretion. patsnap.comrxlist.com

Table 2: Binding Affinity of Timepidium for Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Reported Kᵢ (nM) | Pharmacological Action |

|---|---|---|

| M1 | 34.0 | Antagonist |

| M2 | 7.7 | Antagonist |

| M3 | Not Specified | Antagonist |

Kᵢ (Inhibition constant) is a measure of binding affinity; a lower value indicates a higher affinity. Data sourced from Inxight Drugs. ncats.io

Regarding its interaction with other major neurotransmitter systems, such as the dopaminergic, serotonergic, or GABAergic systems, the available scientific literature does not provide significant evidence of direct or potent activity. bristol.ac.ukredalyc.org These systems, which utilize dopamine (B1211576), serotonin, and gamma-aminobutyric acid (GABA) respectively, are critical for a vast array of central nervous system functions, and interactions with them are a key consideration in pharmacology. bristol.ac.ukredalyc.orgnih.gov However, Timepidium's action appears to be highly selective for the cholinergic system. As a quaternary ammonium (B1175870) compound, its structure generally limits its ability to cross the blood-brain barrier, which would reduce its potential for significant interactions with central neurotransmitter systems. ncats.io Therefore, its pharmacodynamic profile is predominantly defined by its peripheral anticholinergic effects.

Preclinical Pharmacokinetics and Metabolism Research of Timepidium Chloride

Metabolic Pathways and Enzyme Systems

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The metabolic fate of a xenobiotic, such as Timepidium (B10763114) chloride, is largely determined by the activity of metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. frontiersin.org These heme-containing monooxygenases are concentrated in the liver and are responsible for the Phase I metabolism of a vast number of drugs. openeducationalberta.ca The primary function of CYP enzymes in drug metabolism is to introduce or expose functional groups on the parent molecule, a process which typically increases water solubility and facilitates excretion. wikipedia.org This is achieved through a variety of oxidative reactions, including hydroxylation, N-dealkylation, O-dealkylation, and S-oxidation. openeducationalberta.ca

The susceptibility of a compound to CYP-mediated metabolism is highly dependent on its chemical structure. Timepidium chloride contains thiophene (B33073) rings in its structure. researchgate.netnih.gov The presence of a thiophene moiety can influence a molecule's metabolic profile, in some cases contributing to metabolic stability by reducing oxidative degradation by Cytochrome P450 enzymes. benchchem.com The specific CYP isozymes involved in the metabolism of any given compound can vary, with CYP3A4 and CYP2D6 being responsible for the metabolism of the majority of clinically used drugs. openeducationalberta.ca The expression and activity of these enzymes can be influenced by numerous factors, including genetics, disease state, and co-administration of other drugs, leading to significant inter-individual and interspecies variability in drug disposition. uniroma1.it

To fully characterize the metabolic profile of this compound, preclinical in vitro studies using liver microsomes or hepatocytes from various species would be necessary. Such studies would identify the specific CYP isoforms responsible for its metabolism and determine its metabolic stability, providing crucial data for predicting its pharmacokinetic behavior in humans.

Table 1: Major Human Cytochrome P450 Isoforms and Example Substrates

| CYP Isoform | Common Substrates | Location of High Expression |

|---|---|---|

| CYP1A2 | Theophylline, Caffeine | Liver |

| CYP2C9 | Warfarin, Ibuprofen | Liver |

| CYP2C19 | Omeprazole, Diazepam | Liver |

| CYP2D6 | Codeine, Metoprolol | Liver |

| CYP2E1 | Acetaminophen, Ethanol | Liver |

| CYP3A4/5 | Tacrolimus, Midazolam | Liver, Small Intestine |

This table provides general information on major CYP isoforms and is not based on specific metabolism data for this compound.

Excretion Routes and Mass Balance Studies in Preclinical Species

Understanding the routes and extent of excretion is a fundamental component of characterizing the pharmacokinetic profile of a drug candidate. Mass balance studies, typically conducted using a radiolabeled version of the compound (e.g., with ¹⁴C), are the gold standard for determining the routes of elimination from the body. cidara.com These studies quantify the total administered dose recovered over time in urine, feces, and expired air, providing a complete picture of the drug's disposition. cidara.com The elimination pathway is a critical determinant for a drug's clinical use; for instance, a compound primarily cleared by the kidneys may require adjustments in patients with renal impairment. nih.gov

For quaternary ammonium (B1175870) compounds like this compound, poor systemic absorption after oral administration is a common characteristic. This often results in a high fraction of the drug being eliminated unchanged in the feces. ncats.io Preclinical studies on Otilonium bromide, another quaternary ammonium antimuscarinic agent, revealed that after oral administration, systemic exposure was very low, and the vast majority of the compound (approximately 97%) was recovered in the feces, with minimal amounts found in the urine. ncats.io This suggests that for this class of compounds, fecal excretion is the predominant route of elimination.

Biliary and Renal Excretion Profiling

The total excretion of a drug is primarily divided between two major pathways: renal excretion (elimination via urine) and biliary excretion (elimination via bile, which is then released into the intestine and expelled with feces). nih.gov

Renal excretion involves the filtration of the drug from the blood in the glomerulus, followed by potential active secretion or reabsorption in the renal tubules. This pathway is most efficient for small, water-soluble molecules.

Biliary excretion is the process where drugs are actively transported from hepatocytes into the bile. nih.gov This pathway is particularly important for larger molecules and their metabolites, especially glucuronide conjugates formed during Phase II metabolism. A molecular weight threshold has been observed to influence the preferred route of excretion, with higher molecular weight compounds favoring biliary excretion, particularly in species like the rat. nih.gov

Given that this compound is a quaternary ammonium compound, it is expected to be poorly absorbed and largely confined to the gastrointestinal tract. The fraction that is absorbed would likely be eliminated via a combination of renal and biliary routes. Studies in bile duct-cannulated rats are often employed to directly measure the amount of drug secreted into the bile, thereby distinguishing between unabsorbed drug and drug that was absorbed and then eliminated via the biliary system. cidara.commdpi.com For analogous compounds, high recovery in feces points toward biliary excretion being a significant clearance mechanism. ncats.io

Table 2: Representative Excretion Profile for a Quaternary Ammonium Compound (Otilonium Bromide) in Preclinical Models

| Excretion Route | Percentage of Recovered Dose | Implied Mechanism |

|---|---|---|

| Feces | ~97% | Poor oral absorption and/or significant biliary excretion |

| Urine | <1% | Minimal renal clearance of absorbed drug |

Data based on findings for the related compound Otilonium bromide and is illustrative of a potential profile for this compound. ncats.io

Enterohepatic Recirculation Investigations

Enterohepatic recirculation is a process where a drug or its metabolite, after being excreted into the bile and delivered to the small intestine, is reabsorbed back into the portal circulation and returns to the liver. wikipedia.org This "recycling" process can have significant pharmacokinetic consequences, including prolonging the elimination half-life of a drug and causing secondary or multiple peaks in the plasma concentration-time profile. researchgate.netyoutube.com

This phenomenon typically occurs with drugs that are subject to significant biliary excretion and are often conjugated to glucuronic acid in the liver. researchgate.net Intestinal bacteria can produce enzymes (e.g., β-glucuronidase) that cleave the conjugate, releasing the parent drug, which can then be reabsorbed. wikipedia.org

Investigating the potential for enterohepatic recirculation is a key part of preclinical development, especially for compounds with high biliary clearance. Such studies often involve comparing the pharmacokinetic profiles of a drug in normal versus bile duct-cannulated animals. The absence of a secondary peak in the plasma profile of bile duct-cannulated animals is strong evidence of enterohepatic recirculation. youtube.com For a compound like this compound, if a significant portion of its clearance is via the biliary route, investigating the potential for enterohepatic recirculation would be crucial for accurately modeling its pharmacokinetics.

Pharmacokinetic Modeling and Simulation in Animal Studies

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). In preclinical research, these models are essential tools for summarizing animal study data, understanding the factors that influence drug disposition, and extrapolating findings between species to predict human pharmacokinetics. nih.gov The two most common approaches are non-compartmental and compartmental analysis. humapub.com

Interspecies Scaling and Prediction Methodologies

A primary goal of preclinical PK studies is to predict the pharmacokinetic profile of a drug in humans. Interspecies allometric scaling is a widely used method for this purpose. nih.govpage-meeting.org This technique is based on the principle that many physiological and pharmacokinetic parameters, such as clearance, are related to an animal's body weight (W) according to the power law equation:

Y = aWᵇ

Where Y is the pharmacokinetic parameter of interest (e.g., clearance), a is the allometric coefficient, and b is the allometric exponent. diva-portal.org By plotting the log of the PK parameter against the log of the body weight for several animal species (typically at least three, e.g., mouse, rat, dog), a linear relationship can often be established. nih.gov This relationship can then be extrapolated to predict the parameter's value in humans based on a standard body weight (e.g., 70 kg). nih.gov

While simple allometry is a powerful tool, correction factors incorporating other physiological parameters like maximum lifespan potential (MLP) or brain weight can sometimes improve the accuracy of predictions, especially for clearance. page-meeting.orgnih.gov Successful interspecies scaling allows for the estimation of a first-in-human dose and provides a rational basis for designing initial clinical trials. page-meeting.org

Table 4: Illustrative Example of Allometric Scaling for Clearance (CL)

| Species | Body Weight (kg) | Clearance (L/hr) |

|---|---|---|

| Mouse | 0.02 | 0.05 |

| Rat | 0.25 | 0.40 |

| Dog | 10 | 6.0 |

| Human (Predicted) | 70 | 22.5 |

This table presents a hypothetical data set to illustrate the principle of interspecies scaling and does not represent actual data for this compound.

In Vitro and Ex Vivo Preclinical Research Models

Isolated Organ and Tissue Bath Preparations

Isolated organ and tissue bath preparations are foundational in pharmacological research, allowing for the study of drug effects on specific tissues in a controlled environment. nih.gov These ex vivo models have been pivotal in characterizing the anticholinergic and spasmolytic properties of timepidium (B10763114) bromide.

The inhibitory effects of timepidium bromide on gastrointestinal smooth muscle have been extensively evaluated in various animal models. In studies involving dogs, timepidium bromide demonstrated a potent inhibitory effect on both spontaneous and bethanechol-induced motility across different regions of the gastrointestinal tract. nih.gov Its activity was found to be comparable to that of atropine (B194438) and more potent than hyoscine-N-butylbromide. nih.gov

Further investigations on isolated guinea pig gallbladders revealed that timepidium bromide competitively antagonized methacholine-induced contractions. nih.gov The inhibitory activity of timepidium bromide on gallbladder contraction was estimated to be approximately seven times more potent than that of hyoscine-N-butylbromide. nih.gov

| Tissue/Model | Stimulant | Timepidium Bromide Effect | Comparative Potency |

|---|---|---|---|

| Dog Gastrointestinal Tract | Spontaneous & Bethanechol | Inhibition of Motility | ≈ Atropine > Hyoscine-N-butylbromide |

| Isolated Guinea Pig Gallbladder | Methacholine | Competitive Antagonism | 7x more potent than Hyoscine-N-butylbromide |

The anticholinergic properties of timepidium bromide extend to its ability to modulate glandular secretions. In experimental animals, timepidium bromide has been shown to inhibit bethanechol-induced gastric acid secretion. nih.gov The potency of this inhibitory effect was greater than that of hyoscine-N-butylbromide but weaker than that of atropine. nih.gov Similar effects on gastric acid secretion were also observed in rats. nih.gov

However, the inhibitory action of timepidium bromide on salivary secretion was notably weaker than that of atropine. nih.gov Furthermore, even at higher doses, timepidium bromide had little to no significant effect on pancreatic and biliary secretions in rats. nih.gov

| Secretion | Stimulant | Timepidium Bromide Effect | Comparative Potency |

|---|---|---|---|

| Gastric Acid | Bethanechol | Inhibition | > Hyoscine-N-butylbromide < Atropine |

| Salivary | - | Weak Inhibition | < Atropine |

| Pancreatic & Biliary | - | No Significant Effect | - |

Timepidium bromide is classified as an anticholinergic agent, suggesting its mechanism of action is primarily mediated through muscarinic receptors. nih.gov The autonomic nervous system is broadly affected by drugs like nicotine, which activates ganglionic neurons by acting on nicotinic acetylcholine (B1216132) receptors. oregonstate.education However, the effects of timepidium bromide are more specific. As an anticholinergic, it primarily targets the postganglionic parasympathetic neurons. The available scientific literature does not provide specific studies on the direct effects of timepidium bromide on isolated autonomic nervous system ganglia.

Cell Line-Based Assays

Cell line-based assays are crucial tools in modern drug discovery, offering high-throughput screening and detailed mechanistic insights. youtube.com These in vitro methods can be broadly categorized into systems that overexpress a specific receptor and functional assays that measure a cellular response to a compound.

Receptor overexpression systems, such as those utilizing Sf9 insect cells, are powerful platforms for studying drug-receptor interactions in a controlled cellular environment. These systems allow for the production of high levels of a specific receptor, facilitating binding and functional studies. Despite the utility of such systems in pharmacological research, a review of the publicly available scientific literature reveals no specific studies that have employed Sf9 insect cells or similar receptor overexpression systems to investigate the interactions of timepidium bromide with its target receptors.

Functional assays in reporter gene cell lines are another cornerstone of in vitro pharmacology. indigobiosciences.com These assays are designed to measure the downstream consequences of receptor activation, such as the expression of a reporter gene (e.g., luciferase), providing a quantitative measure of a compound's functional activity. nih.gov While these assays are widely used to screen for and characterize the activity of new chemical entities, there is no evidence in the published scientific literature to suggest that reporter gene assays have been utilized to study the functional activity of timepidium bromide.

Cellular Viability and Proliferation in Mechanistic Studies

No studies were identified that utilized standard cellular viability and proliferation assays (e.g., MTT, XTT, WST-1, resazurin, or trypan blue exclusion assays) to evaluate the effects of Timepidium bromide on any cell line. While general information on these assay methodologies is abundant, their specific application to Timepidium bromide has not been documented in the available literature.

Primary Cell Culture Models

Neuronal Culture Studies for Cholinergic Modulation

The scientific literature contains extensive research on the use of primary neuronal cultures to study cholinergic modulation. However, none of the retrieved studies specifically investigated the effects of Timepidium bromide in these models. Research on other anticholinergic compounds, such as tiotropium (B1237716) bromide, exists in this area, but direct data for Timepidium bromide is absent. nih.gov

Enteric Neuron and Glial Cell Interactions

While there is a growing body of research on the complex interactions between enteric neurons and glial cells using primary co-culture models and ex vivo preparations, no publications were found that introduce Timepidium bromide into these systems to study its impact on neural signaling, inflammation, or barrier function. nih.govmdpi.com

Advanced In Vitro Systems

Organ-on-a-chip Technologies for GI Tract Modeling

Organ-on-a-chip, specifically "gut-on-a-chip," models are a significant advancement for studying gastrointestinal physiology and pharmacology. nih.govnih.govmdpi.com A thorough search for studies employing these microfluidic devices to assess the mechanistic effects of Timepidium bromide on intestinal epithelium, motility, or the enteric nervous system yielded no results.

3D Tissue Constructs for Mechanistic Studies

Three-dimensional (3D) tissue constructs, such as organoids and spheroids, offer more physiologically relevant models for preclinical research compared to traditional 2D cell cultures. nih.govnih.govfrontiersin.org Despite the increasing use of these models in drug discovery, no research has been published detailing the use of 3D tissue constructs to investigate the mechanisms of action of Timepidium bromide.

In Vivo Preclinical Pharmacological Research

Animal Models for Gastrointestinal Motility and Secretion Research

Preclinical evaluation of compounds affecting GI function relies on a variety of established animal models that mimic human physiological processes. These models are essential for determining the efficacy and mechanism of action of new therapeutic agents like Timepidium (B10763114) bromide.

Rodent models are standard in preclinical pharmacology for assessing gastrointestinal motility. Gastric emptying can be measured by recovering a non-absorbable marker from the stomach at a specific time point after administration. ijper.org Intestinal transit is commonly evaluated using the charcoal meal test, where the distance traveled by a charcoal marker through the small intestine is measured as a percentage of the total intestinal length. productsafetylabs.commeliordiscovery.comnih.gov These methods allow for the quantification of inhibitory or stimulatory effects of a test compound on GI propulsion. ijper.org

While these are the standard models, specific studies detailing the effects of Timepidium bromide on gastric emptying and intestinal transit in rats or mice are not extensively detailed in available literature. However, research in other animal models provides significant insight. In dogs, Timepidium bromide demonstrated a potent inhibitory effect on the motility of various regions of the gastrointestinal tract. It was shown to inhibit both spontaneous and bethanechol-induced GI motility, with an activity level comparable to atropine (B194438) and stronger than hyoscine-N-butylbromide. nih.gov

The effect of Timepidium bromide on regional blood flow in the upper gastrointestinal tract was investigated in rabbits using radiolabeled macro-aggregated albumin. In normal rabbits, baseline gastric blood flow is unevenly distributed, with the majority flowing to the anterior (50%) and posterior (40%) corpus, and a smaller fraction to the pyloric antrum (7%).

Intravenous administration of Timepidium bromide produced a slight increase in total gastric blood flow. Notably, this effect was most pronounced in the mucosal layer of the pyloric antrum. The study also examined the interaction of Timepidium bromide with cholinergic agents. Cholinergic stimulation with acetylcholine (B1216132) or neostigmine (B1678181) significantly reduced total gastric blood flow, particularly in the mucosal layers of the corpus. Timepidium bromide was found to virtually abolish this cholinergic-induced reduction, restoring blood flow to normal levels. These findings suggest that the effects are mediated through the blockade of muscarinic receptors. In contrast to its effects on the stomach, Timepidium bromide produced only slight changes in the blood flow of the duodenum.

| Parameter | Observation in Rabbits |

| Total Gastric Blood Flow | Slight increase after Timepidium bromide administration. |

| Pyloric Antrum Mucosal Flow | Considerable increase after Timepidium bromide administration. |

| Cholinergic-Induced Blood Flow Reduction | Abolished by Timepidium bromide, restoring flow to normal levels. |

| Duodenal Blood Flow | Only slightly changed by Timepidium bromide. |

The anticholinergic properties of Timepidium bromide extend to the inhibition of digestive secretions, which has been demonstrated in several animal models.

Gastric Acid and Pepsin Secretion: In both dogs and rats, Timepidium bromide effectively inhibited gastric acid secretion induced by the cholinergic agonist bethanechol. nih.gov Its potency in this regard was found to be stronger than that of hyoscine-N-butylbromide but weaker than atropine. nih.gov

Further studies in pylorus-ligated rats provided a more detailed understanding of its mechanism. When administered orally, Timepidium bromide caused a slight decrease in the volume of gastric juice but remarkably decreased the concentrations of free acid and pepsin. This suggests a direct action on the gastric mucosa, as quaternary ammonium (B1175870) compounds like Timepidium bromide are generally not well absorbed systemically from the stomach. When administered intraduodenally or subcutaneously, it strongly inhibited the secretion of gastric juice and free acid, but did not reduce pepsin concentration, further supporting a primary local effect on pepsin secretion when given orally. ijper.org

Salivary Secretion: A key aspect of Timepidium bromide's pharmacological profile is its relative selectivity for the GI tract over other systems. This is evident in its effect on salivary secretion. In animal models, Timepidium bromide and hyoscine-N-butylbromide produced much weaker inhibitory actions on salivary secretion compared to atropine, indicating a lower propensity to cause the common anticholinergic side effect of dry mouth. nih.gov

| Secretion Type | Animal Model | Key Findings | Citation(s) |

| Gastric Acid | Dogs, Rats | Inhibited bethanechol-induced secretion; stronger than hyoscine-N-butylbromide, weaker than atropine. | nih.gov |

| Gastric Acid & Pepsin | Rats (Pylorus-ligated) | Oral administration markedly decreased free acid and pepsin concentration, suggesting direct mucosal action. | ijper.org |

| Salivary Secretion | Animal Models | Exhibited much weaker inhibitory action compared to atropine. | nih.gov |

Non-GI Systemic Effects in Animal Models (Mechanistic Focus)

To understand the selectivity and systemic impact of Timepidium bromide, preclinical studies have assessed its effects on the cardiovascular and central nervous systems. These investigations focus on the underlying mechanisms of action.

Cardiovascular safety pharmacology studies are a standard part of preclinical drug development, designed to detect potential adverse effects on heart rate, blood pressure, and cardiac electrical activity. nih.govvivotecnia.comreprocell.com

In studies conducted in cats, the effects of Timepidium bromide on heart rate and blood pressure were found to be much less pronounced than its potent inhibitory effects on gastric motility. nih.gov This observation points to a degree of GI selectivity. This selectivity is further supported by distribution studies which showed that the concentration of radiolabeled Timepidium bromide in the gastric wall was extremely high compared to its concentration in the blood and the heart. nih.gov This preferential distribution to the target organ system likely contributes to its weaker systemic cardiovascular effects.

The blood-brain barrier (BBB) is a protective layer that restricts the passage of many substances, including certain drugs, from the bloodstream into the central nervous system (CNS). nih.govyoutube.com The chemical structure of a drug is a key determinant of its ability to cross the BBB. Timepidium bromide is a quaternary ammonium compound, a class of molecules that carries a permanent positive charge and is generally characterized by poor penetration into the CNS. ijper.org

Advanced In Vivo Imaging Techniques

PET/SPECT Imaging for Receptor Occupancy in Live Animals

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful nuclear imaging techniques that allow for the quantitative assessment of a drug's binding to its target receptor in a living animal. nih.govresearchgate.net This is crucial for establishing a relationship between the dose of a drug, its concentration in the target tissue, and the degree to which it engages its receptor. nih.govfrontiersin.org

In the context of Timepidium chloride, a quaternary ammonium antimuscarinic agent, PET or SPECT could be employed to determine its occupancy of muscarinic acetylcholine receptors (mAChRs) in gastrointestinal tissues and other organs. This would typically involve the synthesis of a radiolabeled form of this compound or the use of a known radiolabeled ligand that competes for the same binding site on the mAChR.

The general procedure for such a receptor occupancy study would involve the following steps:

A baseline scan is performed by administering the radiotracer to an animal and measuring its distribution and binding to the target receptors.

The animal is then treated with a non-radiolabeled dose of this compound.

A second scan is conducted with the same radiotracer. The displacement of the radiotracer by this compound leads to a reduction in the signal from the target tissue.

By comparing the baseline and post-treatment scans, the percentage of receptors occupied by this compound at a given plasma or tissue concentration can be calculated. nih.gov

This information is invaluable for understanding the in vivo potency of the compound and for selecting appropriate doses for further pharmacological studies.

Below is a hypothetical data table illustrating the kind of results a PET or SPECT receptor occupancy study for this compound might yield in a preclinical animal model.

| Tissue Concentration of this compound (ng/g) | Mean Muscarinic Receptor Occupancy (%) |

| 10 | 15 |

| 30 | 45 |

| 100 | 78 |

| 300 | 92 |

This table is a hypothetical representation of potential data and is not based on actual experimental results.

Functional MRI for Gastrointestinal Activity

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive imaging modality that can be used to assess physiological processes in real-time. nih.gov In gastroenterological research, fMRI can be adapted to monitor various aspects of gastrointestinal motility, such as gastric emptying, small bowel transit, and colonic motor activity. mdpi.commdpi.com This is achieved by tracking the movement of intraluminal contents or by measuring changes in the size and contractility of gastrointestinal organs. jnmjournal.org

To investigate the effects of this compound on gastrointestinal function, a preclinical fMRI study could be designed to quantify its inhibitory effects on motility. For example, researchers could administer a contrast agent or a nutrient liquid to an animal model and then use dynamic MRI scans to create a time-series of images of the stomach and intestines. From these images, quantitative parameters of motility can be derived.

A potential experimental design could involve:

Acquiring a baseline fMRI scan to measure normal gastrointestinal motility.

Administering this compound to the animal.

Performing a post-treatment fMRI scan to measure changes in motility parameters.

By comparing the pre- and post-treatment data, the degree to which this compound reduces gastrointestinal smooth muscle contractions can be quantified. This provides direct evidence of its functional effects in a living animal.

The following is a hypothetical data table summarizing potential findings from an fMRI study on the effects of this compound on gastric emptying and small intestinal motility.

| Treatment Group | Gastric Emptying Half-Time (minutes) | Small Intestine Motility Index |

| Vehicle Control | 45 ± 5 | 0.85 ± 0.10 |

| This compound (low dose) | 65 ± 7 | 0.60 ± 0.08 |

| This compound (high dose) | 90 ± 10 | 0.35 ± 0.05 |

This table is a hypothetical representation of potential data and is not based on actual experimental results. The Motility Index is a derived parameter representing the frequency and amplitude of intestinal contractions.

Structure Activity Relationship Sar and Computational Chemistry of Timepidium Chloride

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For Timepidium (B10763114) chloride and other muscarinic antagonists, QSAR is instrumental in predicting their affinity for muscarinic receptors.

The development of predictive QSAR models for muscarinic receptor affinity involves a series of steps. Initially, a dataset of compounds with known affinities for muscarinic receptors is compiled. The three-dimensional structures of these molecules, including Timepidium chloride, are then used to calculate a variety of molecular descriptors. These descriptors quantify different physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic characteristics.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. The goal is to create a model that can accurately predict the muscarinic receptor affinity of new, untested compounds based solely on their structural features. For instance, a hypothetical QSAR model might take the form of an equation where affinity is a function of specific molecular descriptors.

Through QSAR studies on various muscarinic antagonists, several structural descriptors have been found to correlate with their biological activity. While specific QSAR models for this compound are not extensively published, general principles derived from related compounds can be inferred.

Key structural features that often influence the activity of muscarinic antagonists include:

The presence of a cationic center: The quaternary nitrogen in the piperidinium (B107235) ring of this compound is crucial for its interaction with a conserved aspartate residue in the binding site of muscarinic receptors. nih.gov

Hydrophobic groups: The two thiophene (B33073) rings in this compound contribute to its hydrophobic interactions with the receptor, enhancing its binding affinity. The size and nature of these aromatic groups are critical determinants of receptor subtype selectivity.

Hydrogen bond acceptors/donors: The methoxy (B1213986) group on the piperidine (B6355638) ring can participate in hydrogen bonding, further stabilizing the ligand-receptor complex.

The following table illustrates a hypothetical correlation between structural descriptors and the biological activity of muscarinic antagonists, based on general findings in the field.

| Structural Descriptor | Physicochemical Property | Correlation with Muscarinic Affinity |

| Molecular Volume | Size and Shape | An optimal volume is required for fitting into the binding pocket. |

| LogP | Lipophilicity/Hydrophobicity | Higher lipophilicity often leads to stronger binding due to hydrophobic interactions. |

| Number of Rotatable Bonds | Conformational Flexibility | A certain degree of flexibility is necessary for adopting the optimal binding conformation. |

| Polar Surface Area | Polarity | A balanced polarity is important for both receptor binding and pharmacokinetic properties. |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are used to understand how it binds to different muscarinic receptor subtypes.

These studies reveal that the binding of muscarinic antagonists occurs in a deep, buried pocket within the transmembrane domain of the receptor. The quaternary nitrogen of the ligand forms a key ionic interaction with a highly conserved aspartate residue (Asp147 in the M3 receptor) in transmembrane helix 3. nih.gov The aromatic rings of the antagonist engage in hydrophobic and aromatic stacking interactions with surrounding nonpolar residues, contributing significantly to the binding affinity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com For muscarinic antagonists like this compound, the key pharmacophoric features generally include:

A cationic center (the quaternary nitrogen).

One or more hydrophobic regions (the thiophene rings).

A hydrogen bond acceptor (the methoxy group).

The spatial relationship between these features is critical for high-affinity binding. The following table summarizes these key pharmacophoric features and their putative interactions with the muscarinic receptor.

| Pharmacophoric Feature | Corresponding Group in this compound | Putative Receptor Interaction |

| Cationic Center | Quaternary Nitrogen | Ionic interaction with a conserved Aspartate residue. |

| Hydrophobic Region 1 | Thiophene Ring 1 | van der Waals and pi-pi stacking interactions with aromatic residues in the binding pocket. |

| Hydrophobic Region 2 | Thiophene Ring 2 | van der Waals and pi-pi stacking interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptor | Methoxy Group | Hydrogen bonding with polar residues like Tyrosine or Threonine. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov These methods provide insights into the flexibility of this compound and the conformational changes that occur in the muscarinic receptor upon its binding.

MD simulations can reveal how the ligand and receptor adapt to each other to achieve the most stable binding conformation. researchgate.net These simulations can also help to understand the kinetic aspects of binding, such as the rates of association and dissociation of the ligand from the receptor, which are important determinants of the drug's duration of action. By simulating the movement of atoms over time, researchers can observe the flexibility of different parts of the this compound molecule and how this flexibility influences its interaction with the receptor. Furthermore, MD simulations can shed light on the allosteric effects of ligand binding, where binding at one site on the receptor influences the conformation and activity at a distant site. nih.gov

Understanding Dynamic Behavior of this compound at the Receptor

The interaction between this compound and its target muscarinic receptor is not a static event but rather a dynamic process. Molecular dynamics (MD) simulations are a powerful computational tool to study these dynamic behaviors. nih.govfrontiersin.org An MD simulation of the timepidium-receptor complex would involve placing the docked ligand-receptor system in a simulated physiological environment (water, ions, and lipids) and calculating the forces between atoms over time to model their movements.

Such simulations could reveal:

Conformational Changes: How the receptor changes its shape upon binding to timepidium.

Binding Stability: The stability of the interactions between timepidium and the receptor over time.

Water Dynamics: The role of water molecules in mediating the binding of timepidium to the receptor.

Key Residue Interactions: Identification of the specific amino acid residues that are most critical for maintaining the binding of timepidium.

While specific MD simulation data for timepidium is not publicly available, the general principles of this technique allow us to hypothesize the dynamic behavior. The initial ionic bond between the quaternary nitrogen and the aspartate residue would be the primary anchor. The thiophene rings would then explore the hydrophobic subpockets of the binding site, and their flexibility would allow the molecule to adopt an optimal conformation to maximize favorable interactions.

Energy Landscape Analysis of Ligand-Receptor Complexes

The binding of a ligand to a receptor can be conceptualized as the ligand moving across an "energy landscape" to find the most stable binding pose (the lowest energy state). Computational methods can be used to map this energy landscape, providing insights into the thermodynamics and kinetics of binding.

By calculating the binding energy of timepidium in various conformations and positions within the receptor's binding site, a multi-dimensional energy landscape can be constructed. This landscape would illustrate the different energy wells (stable binding modes) and the energy barriers between them. A deep and narrow energy well would suggest a high-affinity and highly specific interaction.

Illustrative Table of Hypothetical Binding Energy Contributions:

| Interaction Type | Interacting Groups (Timepidium) | Interacting Residues (Receptor) | Estimated Contribution (kcal/mol) |

| Ionic Bond | Quaternary Nitrogen | Aspartate | -5 to -10 |

| Hydrophobic | Thiophene Rings | Leucine, Valine, Isoleucine | -2 to -5 |

| Van der Waals | Entire Molecule | Various | -2 to -4 |

| Hydrogen Bond | Methoxy Group Oxygen | Serine, Threonine | -1 to -3 |

Note: This table is for illustrative purposes to demonstrate the output of an energy landscape analysis and does not represent actual experimental data for this compound.

De Novo Drug Design Approaches Based on Timepidium Scaffolds

The core structure of timepidium, the dithienyl-piperidine scaffold, can serve as a starting point for the design of new and potentially improved muscarinic antagonists. De novo drug design involves the computational generation of novel molecular structures with desired properties.

Fragment-Based Drug Design (FBDD) Exploration

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery. It involves screening small chemical fragments to identify those that bind weakly to the target receptor. These fragments can then be grown or linked together to create a more potent lead compound.

In the context of timepidium, one could computationally break down its structure into key fragments:

The piperidinium ring

A single thiophene ring

A methoxy-piperidine fragment

These fragments could then be used to screen virtual libraries for other small molecules that can occupy the same or adjacent binding pockets. Promising fragments can then be computationally linked or grown to generate novel molecules based on the timepidium scaffold.

Illustrative Table of a Fragment-Based Approach:

| Fragment of Timepidium | Potential for Modification | Desired Improvement |

| Thiophene Rings | Substitution with other heterocycles (e.g., furan, pyridine) | Improved selectivity, altered lipophilicity |

| Methoxy Group | Replacement with other hydrogen bond donors/acceptors (e.g., hydroxyl, amino) | Enhanced binding affinity |

| Piperidinium Methyl Groups | Variation in alkyl chain length | Fine-tuning of steric interactions |

Note: This table illustrates the principles of FBDD applied to the timepidium scaffold and is not based on specific experimental outcomes.

Computational Screening for Novel Antagonists

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A pharmacophore model can be developed based on the key structural features of this compound required for its antagonist activity. researchgate.net This model would define the spatial arrangement of features such as the cationic center, hydrophobic groups, and hydrogen bond acceptors.

This pharmacophore model can then be used as a 3D query to screen large compound databases. Molecules that match the pharmacophore are then subjected to molecular docking simulations to predict their binding affinity and pose within the muscarinic receptor binding site. This approach can rapidly identify a smaller, more manageable set of candidate molecules for further experimental testing, accelerating the discovery of novel antagonists with potentially improved properties over timepidium.

Analytical Methodologies for Research and Preclinical Studies

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques are essential for the quantitative evaluation of drugs and their metabolites in biological samples, a critical aspect of preclinical and clinical studies. researchgate.net These methods allow for the separation, identification, and quantification of analytes within complex mixtures like plasma, urine, or tissue homogenates. iajps.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical method development due to its versatility in analyzing a wide range of compounds. researchgate.net The development of a robust HPLC method is crucial for accurately determining the concentration of Timepidium (B10763114) and its metabolites in biological matrices. researchgate.net

The process of HPLC method development involves several key stages. Initially, a thorough literature review of the analyte's physicochemical properties helps in selecting the appropriate initial conditions, such as the diluent and internal standard. globalresearchonline.net The subsequent steps involve optimizing the chromatographic conditions to achieve the desired separation and sensitivity. globalresearchonline.net This includes selecting a suitable stationary phase (column), mobile phase composition, and detector wavelength. For instance, a reverse-phase C18 column is commonly used, and the mobile phase often consists of a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The detector wavelength is chosen based on the UV absorbance maximum of the analyte to ensure optimal sensitivity. nih.gov

Method validation is a critical final step to ensure the reliability of the developed HPLC method. This process involves demonstrating the method's linearity, accuracy, precision, selectivity, sensitivity, reproducibility, and stability according to established guidelines. transharmreduction.org For example, a study developing an HPLC method for another pharmaceutical compound demonstrated linearity over a specific concentration range with a high correlation coefficient (r² > 0.99), and the accuracy and precision were within acceptable limits. japsonline.com The limit of quantification (LOQ), which is the lowest concentration of an analyte that can be reliably quantified, is also determined. researchgate.net

A typical HPLC method for quantifying a drug in plasma might involve a protein precipitation step to remove interferences, followed by injection of the supernatant into the HPLC system. japsonline.com The use of an internal standard helps to correct for variations in sample preparation and injection volume. researchgate.net

While specific HPLC methods for Timepidium chloride are not extensively detailed in the provided search results, the general principles of HPLC method development and validation are well-established and would be applied to create a reliable method for its quantification in biological matrices. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a primary technique for bioanalysis due to its high sensitivity, selectivity, and high-throughput capabilities. veedalifesciences.com This method is particularly advantageous for quantifying low concentrations of drugs and their metabolites in complex biological samples. globalresearchonline.netgoogle.com

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov The LC system separates the analyte of interest from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity, minimizing interference from other substances in the matrix. nih.gov